
FN-A208 fusion peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FN-A208 fusion peptide is a biologically active peptide that combines A208, derived from murine laminin a1, with the active site of fibronectin (GRGDS), linked by a glycine spacer . This peptide forms amyloid-like fibrils and promotes the formation of actin stress fibers that mediate fibroblast cell attachment, making it a potential bioadhesive for tissue regeneration and engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions
FN-A208 fusion peptide is synthesized by combining A208 from murine laminin a1 with the fibronectin active site GRGDS, using a glycine spacer . The synthesis involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale HPLC systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
FN-A208 fusion peptide primarily undergoes self-assembly reactions to form amyloid-like fibrils . It interacts with IKVAV receptors and integrins, which are crucial for its bioadhesive properties .
Common Reagents and Conditions
The peptide’s activity can be disrupted by the presence of ethylenediaminetetraacetic acid (EDTA), which chelates metal ions necessary for its interactions with receptors .
Major Products Formed
The major product formed from the self-assembly of this compound is amyloid-like fibrils, which facilitate fibroblast cell adhesion through actin stress fiber formation .
Scientific Research Applications
FN-A208 fusion peptide has a wide range of scientific research applications:
Mechanism of Action
FN-A208 fusion peptide exerts its effects by forming amyloid-like fibrils that promote the formation of actin stress fibers, mediating fibroblast cell attachment . It interacts with IKVAV receptors and integrins, which are essential for its bioadhesive properties . The presence of EDTA disrupts its activity by chelating metal ions necessary for these interactions .
Comparison with Similar Compounds
Similar Compounds
IKVAV peptide: Another peptide that interacts with IKVAV receptors and promotes cell adhesion
RGD peptide: A peptide that contains the arginine-glycine-aspartic acid (RGD) sequence, known for its cell adhesion properties
Uniqueness
FN-A208 fusion peptide is unique due to its combination of A208 from murine laminin a1 and the fibronectin active site GRGDS, linked by a glycine spacer . This unique structure allows it to form amyloid-like fibrils and promote actin stress fiber formation, making it a potential bioadhesive for tissue regeneration and engineering .
Properties
Molecular Formula |
C69H121N25O26 |
|---|---|
Molecular Weight |
1716.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C69H121N25O26/c1-11-32(6)52(94-63(115)44(29-97)89-55(107)34(8)81-53(105)33(7)80-46(99)25-79-58(110)42(27-95)90-60(112)40(22-48(101)102)85-47(100)26-78-57(109)37(84-45(98)24-71)17-14-20-76-68(72)73)66(118)86-38(16-12-13-19-70)59(111)93-50(30(2)3)64(116)83-36(10)56(108)92-51(31(4)5)65(117)91-43(28-96)62(114)82-35(9)54(106)88-41(23-49(103)104)61(113)87-39(67(119)120)18-15-21-77-69(74)75/h30-44,50-52,95-97H,11-29,70-71H2,1-10H3,(H,78,109)(H,79,110)(H,80,99)(H,81,105)(H,82,114)(H,83,116)(H,84,98)(H,85,100)(H,86,118)(H,87,113)(H,88,106)(H,89,107)(H,90,112)(H,91,117)(H,92,108)(H,93,111)(H,94,115)(H,101,102)(H,103,104)(H,119,120)(H4,72,73,76)(H4,74,75,77)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,50-,51-,52-/m0/s1 |
InChI Key |
JWHMJTZZTMIPCL-JQFWSPAHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


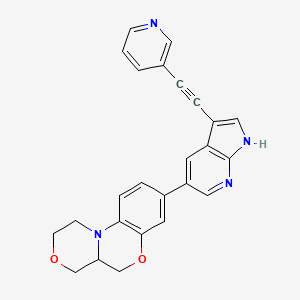

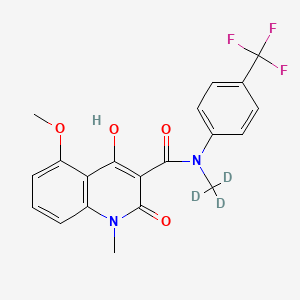
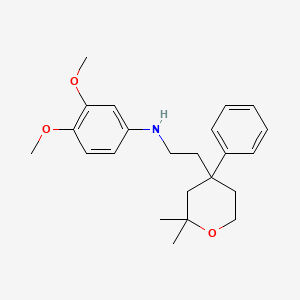

![D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)
![dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)

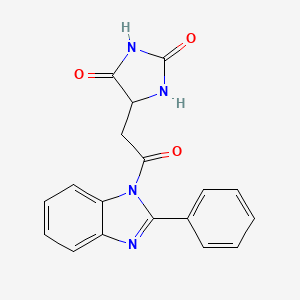
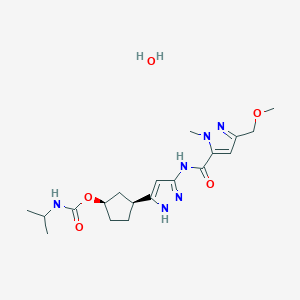
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate](/img/structure/B12375398.png)
![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
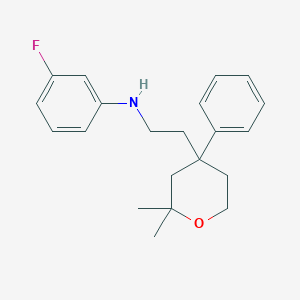
![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)
